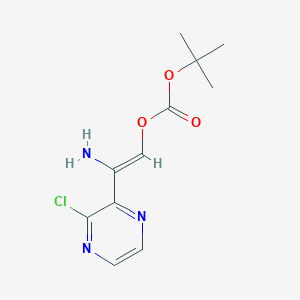![molecular formula C9H15Cl2N3O B1380075 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride CAS No. 1461714-62-4](/img/structure/B1380075.png)
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
Descripción general
Descripción
“3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride” is a chemical compound with the CAS Number: 1461714-62-4 . It has a molecular weight of 252.14 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.14 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyridinyl-Pyrimidinamine Derivatives : The compound has been utilized in the synthesis of pyridinyl-4-pyrimidinamine derivatives, which are significant in chemical research for their unique structures and potential applications (Mazik & Zieliński, 1996).
Metal Analyses in Environmental and Pharmaceutical Samples : It serves as an ion-pairing reagent in capillary electrophoresis for metal analyses in various samples, showcasing its importance in analytical chemistry (Belin & Gülaçar, 2005).
Biological and Pharmaceutical Research
Inflammation Inhibitors : This compound has been investigated for its role in synthesizing N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs and topical inflammation inhibitors (Dassonville et al., 2008).
Synthesis of Amino-Pyridine Pentadentate Ligands : Its derivatives have been used in synthesizing bifunctional oligo-α-aminopyridine ligands, relevant in the formation of metal complexes, a crucial aspect of bioinorganic chemistry (Hasan et al., 2003).
Antimicrobial Agents : Derivatives of 3-amino-N-[(pyridin-2-yl)methyl]propanamide have been explored as potential antimicrobial agents, particularly in the context of dental plaque inhibition (Bailey et al., 1984).
Material Science and Engineering
Functionalized Pyridines : The compound has been used in synthesizing functionalized pyridines with potential applications in material sciences, particularly due to their fluorescence properties (Girgis et al., 2004).
Solid-State Chemistry : In solid-state chemistry, it has been integral to the synthesis of complexes with amino-pyridine pentadentate ligands, contributing to advancements in this field (Hureau et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase , suggesting that 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in the biosynthesis of collagen .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the biosynthesis of collagen by inhibiting the activity of collagen prolyl-4-hydroxylase .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, potentially affecting the structure and function of collagen in the body .
Propiedades
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
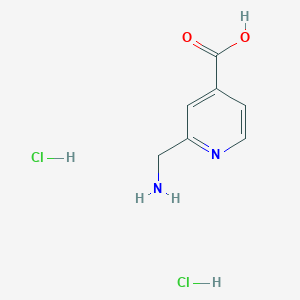



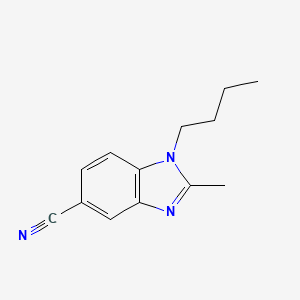



![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
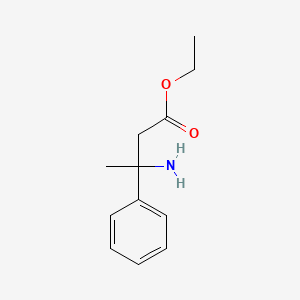
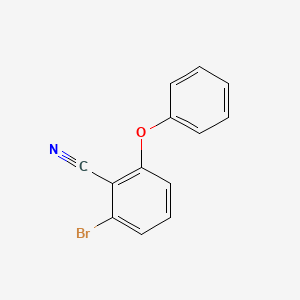
![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
